4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide
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Overview
Description
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide is a complex organic compound that belongs to the benzothiazole family. Benzothiazoles are heterocyclic compounds containing both benzene and thiazole rings. This particular compound is known for its unique structure, which makes it a subject of interest in various scientific research fields, including chemistry, biology, and medicine.
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been known to exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant .
Mode of Action
The molecular electrostatic potential (mep) surface of the thiazole ring, which is a part of this compound, plays a significant role in drug-target protein interaction .
Biochemical Pathways
Thiazole derivatives have been known to affect various biochemical pathways due to their wide range of biological activities .
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties could potentially impact the bioavailability of the compound.
Result of Action
Thiazole derivatives have been known to exhibit a wide range of biological activities .
Action Environment
The physico-chemical properties of thiazole derivatives, such as solubility and stability, could potentially be influenced by environmental factors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide can be achieved through various synthetic pathways. One common method involves the Knoevenagel condensation reaction, where 1,3-thiazolidine-2,4-dione reacts with aromatic aldehydes in ethanol solvent in the presence of a piperidine catalyst . Another method includes diazo-coupling, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .
Industrial Production Methods
Industrial production of benzothiazole derivatives often involves large-scale synthesis using accessible starting materials and efficient methodologies. For instance, the synthesis of N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide was achieved with a 76% global yield using a two-step reaction process .
Chemical Reactions Analysis
Types of Reactions
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts like piperidine for condensation reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce amines or alcohols.
Scientific Research Applications
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide has diverse applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: It has been studied for its potential antibacterial and antifungal properties.
Medicine: Research has explored its potential as an anti-tubercular agent.
Industry: It is used in the development of new materials and as a component in various chemical processes.
Comparison with Similar Compounds
Similar Compounds
N-(benzothiazol-2-yl)-4-((5-chlorobenzoxazol-2-yl)aminobutanamide: This compound has similar structural features and has been studied for its antidiabetic potential.
N’-(1,3-benzothiazol-2-yl)-arylamide derivatives: These compounds have shown promising antibacterial activity.
Uniqueness
4-ethoxy-N-{naphtho[1,2-d][1,3]thiazol-2-yl}benzamide stands out due to its unique ethoxybenzamide group, which imparts distinct chemical properties and potential biological activities. Its diverse applications in various fields make it a compound of significant interest.
Properties
IUPAC Name |
N-benzo[e][1,3]benzothiazol-2-yl-4-ethoxybenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O2S/c1-2-24-15-10-7-14(8-11-15)19(23)22-20-21-18-16-6-4-3-5-13(16)9-12-17(18)25-20/h3-12H,2H2,1H3,(H,21,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDRXNNDSLHTKCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)C=CC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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